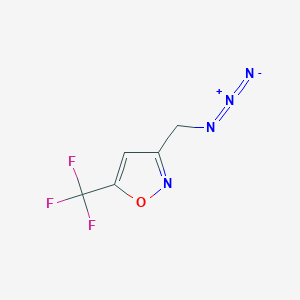

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole

Overview

Description

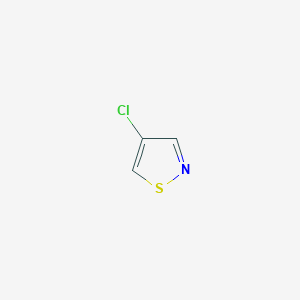

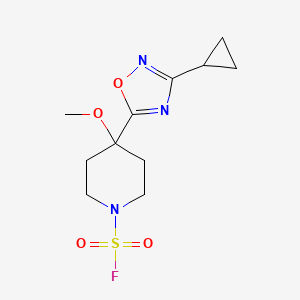

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the isoxazole family, which is a group of heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring structure.

Scientific Research Applications

Synthesis and Chemical Properties

Isoxazole derivatives, including compounds structurally related to 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole, are crucial in synthetic organic chemistry for their diverse biological activities and presence in natural products and drugs. Various synthetic pathways, including one-pot multicomponent reactions, have been developed for the synthesis of disubstituted isoxazoles, highlighting their importance in creating compounds with antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties (Setia, Bharti, & Sharma, 2020).

Application in Drug Discovery

Isoxazole and pyrazole derivatives, related to the core structure of this compound, have been extensively studied for their potential in drug discovery. Research has focused on the design, synthesis, and biological evaluation of these compounds for various therapeutic areas. For instance, diazide-containing isoxazole- and pyrazole-based compounds have shown promising results in histone deacetylase inhibition, a target relevant for cancer therapy and neuroprotective agents (Neelarapu et al., 2011).

Material Science and Catalysis

In the realm of materials science and catalysis, isoxazoles, including those related to this compound, serve as ligands in the creation of coordination polymers and metal complexes. These complexes have found applications in various fields, including spin-crossover compounds and metal-organic frameworks (MOFs), due to the unique properties conferred by the isoxazole ligands (Aromí, Barrios, Roubeau, & Gamez, 2011).

Antimicrobial Applications

Research into the antimicrobial properties of isoxazole derivatives has led to the development of compounds effective against various bacterial strains. For example, isopropanol-conjugated carbazole azoles, incorporating isoxazole moieties, have demonstrated significant inhibitory activity against Enterococcus faecalis, showcasing the potential of these compounds in addressing antibiotic resistance (Zhang et al., 2018).

properties

IUPAC Name |

3-(azidomethyl)-5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4O/c6-5(7,8)4-1-3(11-13-4)2-10-12-9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYQBZOFKZDMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CN=[N+]=[N-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)

![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)

![2-[(1-Ethenylpyrazol-4-yl)methyl-(1-ethylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2879965.png)

![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)